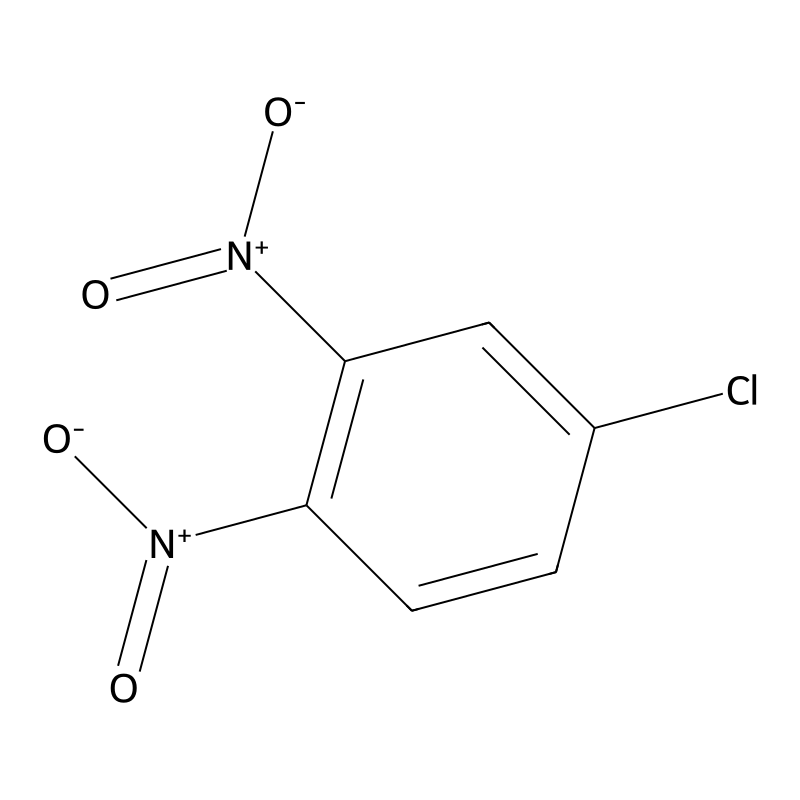

1-Chloro-3,4-dinitrobenzene

C6H3ClN2O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H3ClN2O4

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Intermediate

Organic Synthesis

Due to its reactive nature, 1-Chloro-3,4-dinitrobenzene can be employed in various organic synthesis reactions. Its applications in this field include:

- Nucleophilic aromatic substitution (S_NAr): The chlorine atom attached to the benzene ring can be readily displaced by nucleophiles, allowing the introduction of diverse functional groups into the molecule [].

- Reductive amination: The nitro groups can be reduced to amines, creating valuable intermediates for further transformations [].

These applications are documented in various scientific publications, though specific examples often involve the development of novel compounds or methodologies rather than established drugs [, ].

Research on Properties and Reactivity

-Chloro-3,4-dinitrobenzene serves as a model compound in scientific research to understand the properties and reactivity of nitroaromatic compounds. Studies have explored its:

- Crystal structure and packing: This research helps understand the arrangement of molecules in the solid state and their interactions [].

- Thermal decomposition: Investigating the breakdown of the compound at elevated temperatures provides insights into its stability and potential hazards [].

- Electrochemical behavior: Studying its behavior in an electrical environment can reveal information on its electronic structure and potential applications in electrochemistry [].

1-Chloro-3,4-dinitrobenzene has the molecular formula C6H3ClN2O4 and a molecular weight of approximately 192.55 g/mol. It is characterized by a benzene ring with one chlorine atom and two nitro groups located at the 3 and 4 positions. The compound typically appears as pale yellow crystals with a distinct almond odor. It is known for its toxicity and potential environmental hazards, particularly to aquatic life .

There is no scientific research readily available on the specific mechanism of action of 1-Chloro-3,4-dinitrobenzene in biological systems.

- Electrophilic Aromatic Substitution: The presence of chlorine and nitro groups makes the compound susceptible to further electrophilic substitutions. For instance, it can react with nitrating agents to yield additional nitro-substituted products .

- Reduction Reactions: The nitro groups can be reduced to amines under specific conditions, which can be useful in synthetic pathways .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions that involve strong bases or nucleophilic agents .

1-Chloro-3,4-dinitrobenzene exhibits significant biological activity:

- Toxicity: It is classified as harmful if inhaled or ingested and can cause severe skin and eye irritation. The compound is also recognized for its potential to cause allergic reactions upon skin contact .

- Environmental Impact: The compound is very toxic to aquatic organisms and may have long-lasting effects on the environment if released .

Several methods exist for synthesizing 1-chloro-3,4-dinitrobenzene:

- Nitration of Chlorobenzene: This method involves the nitration of chlorobenzene using a mixture of nitric acid and sulfuric acid under controlled conditions .

- Chlorination of Dinitrobenzene: Another approach includes chlorinating 3,4-dinitrobenzene to introduce the chlorine substituent at the desired position .

- Direct Nitration of 1-Chloro-2-nitrobenzene: This method allows for selective nitration at the ortho or para positions relative to the existing nitro group .

1-Chloro-3,4-dinitrobenzene finds utility in several areas:

- Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of various pharmaceutical compounds .

- Research: Used in studies related to electrophilic aromatic substitution mechanisms and reaction kinetics.

- Chemical Manufacturing: Employed in producing dyes and other chemical products due to its reactive nature .

Research into the interactions of 1-chloro-3,4-dinitrobenzene with biological systems indicates that it can induce oxidative stress in cells, leading to potential genotoxic effects. Its interactions with nucleophiles can also impact cellular components like proteins and DNA, raising concerns regarding its safety in laboratory settings and potential environmental exposure .

1-Chloro-3,4-dinitrobenzene shares similarities with other dinitrochlorobenzenes but has unique characteristics that differentiate it:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | C6H3ClN2O4 | More toxic; used as a herbicide |

| 1,3-Dichloro-2-nitrobenzene | C6H4Cl2N2O2 | Different substitution pattern; less reactive |

| 1-Nitro-2-chlorobenzene | C6H4ClN2O | Contains only one nitro group; less toxic |

| 2-Chloro-1,3-dinitrobenzene | C6H4ClN2O4 | Different arrangement; used in dye synthesis |

The unique positioning of substituents in 1-chloro-3,4-dinitrobenzene significantly influences its reactivity and biological activity compared to these similar compounds.

Physical Description

XLogP3

Flash Point

Density

LogP

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (97.73%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (90.91%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (97.73%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.73%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard